![molecular formula C15H11NO5S B2988443 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid CAS No. 694473-93-3](/img/structure/B2988443.png)

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

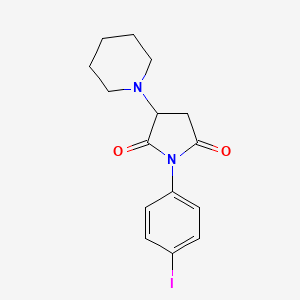

The compound “4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid” is a derivative of 1,2-Benzisothiazol-3(2H)-one . It has been demonstrated to have potent antimycobacterial and antitumor activities . The title compound, C12H13NO4S3, crystalizes in the monoclinic P1 space group .

Molecular Structure Analysis

The geometric parameters of the title compound are in agreement with the atom type and hybridization . The S=O distances are 1.4207(15) and 1.4239(15)Å, while the S=C distance is 1.617(3)Å . The O=S=O angle is 116.97(9)° . The nine-membered fused ring of the title compound is almost planar, with maximum deviations of 0.032(1) for S1, –0.050(2) for N1, –0.018(3) for C3, 0.015(2) for C5 and 0.020(2)Å for C6 .Physical And Chemical Properties Analysis

The unit-cell parameters of the title compound are a = 6.7172(6), b = 8.7344(8), c = 13.9471(13)Å, α = 99.471(7), β = 91.206(7), γ = 104.792(7), V = 778.68(13)Å3, Dx = 1.414 g/cm3, Z = 2, T = 293 K .Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The geometric parameters of the compound are in agreement with the atom type and hybridization. The S=O distances are 1.4207(15) and 1.4239(15)Å, while the S=C distance is 1.617(3)Å. The O=S=O angle is 116.97(9) ̊ .

Antimycobacterial Activity

The compound has been demonstrated to have potent antimycobacterial activities . This makes it a potential candidate for the development of new antimycobacterial drugs.

Antitumor Activity

The compound also exhibits antitumor activities . This suggests its potential use in cancer therapy.

Anti-HIV Activity

The compound has been used in the development of anti-HIV drugs . It has been found to increase the anti-HIV activity of 1,1,3-trioxo-thiadiazine (TTD) derivatives .

KATP Channel Activation

The compound has been reported as a KATP channel activator . This suggests its potential use in the treatment of diseases related to the malfunction of KATP channels.

AMPA Receptor Modulation

The compound has been used as an AMPA receptor modulator . This suggests its potential use in the treatment of neurological disorders related to AMPA receptors.

Antihypertensive Activity

The compound has been used in the search for antihypertensives . This suggests its potential use in the treatment of hypertension.

Antidiabetic Activity

The compound has been used in the development of antidiabetic drugs . This suggests its potential use in the treatment of diabetes.

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds, such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3h)-yl)methyl o-alkyl-dithiocarbonate derivatives, have been demonstrated to have potent antimycobacterial and antitumor activities . The exact mechanism of interaction with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Given its structural similarity to other benzisothiazol derivatives, it may influence pathways related to antimycobacterial and antitumor activities .

Result of Action

Similar compounds have shown antimycobacterial and antitumor activities , suggesting that this compound may have similar effects.

properties

IUPAC Name |

4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXYUCMJXHGNGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)

![N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2988371.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2988372.png)

![(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone](/img/structure/B2988375.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2988378.png)

![(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2988381.png)